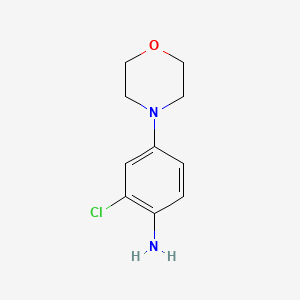
2-Chloro-4-morpholin-4-yl-phenylamine
Descripción general
Descripción
2-Chloro-4-morpholin-4-yl-phenylamine, also known as CMMPA, is a novel chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields of research and industry. It is a heterocyclic compound containing a morpholine ring and a benzene ring linked to each other .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a morpholine ring and a benzene ring . The molecular formula is C10H13ClN2O and the molecular weight is 212.68.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C10H13ClN2O and a molecular weight of 212.68. It is a heterocyclic compound containing a morpholine ring and a benzene ring .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
2-Chloro-4-morpholin-4-yl-phenylamine derivatives have been explored for their potential in medicinal chemistry, particularly as neurokinin-1 receptor antagonists, which are suitable for clinical administration in conditions such as emesis and depression. An example includes the synthesis of a water-soluble compound that demonstrated high efficacy in pre-clinical tests relevant to these conditions (Harrison et al., 2001).
Synthesis of Heterocyclic Compounds
This compound is also used in the synthesis of heterocyclic compounds. For instance, it reacts with 2-chloro-6-thio-7-methylpurine to produce derivatives with potential biological activities. Such reactions highlight its role in developing new chemical entities (Кочергин, Александрова, & Корсyнский, 2012).
Antimicrobial and Antibacterial Activity
Compounds synthesized from this compound have been screened for antimicrobial and antibacterial activities. A study demonstrated that Mannich base derivatives synthesized from this compound showed significant activity against various bacterial and fungal strains, indicating its utility in developing new antimicrobial agents (Idhayadhulla et al., 2014).
Analytical Chemistry Applications
In analytical chemistry, the derivatives of this compound are used for the quantification of morpholine and cyclohexylamine in aqueous solutions. This application is crucial for monitoring water treatment processes in steam-generating systems, demonstrating its importance beyond purely medicinal or synthetic applications (Gilbert, Rioux, & Saheb, 1984).
Biological Activity Studies
Research has also focused on the synthesis and characterization of derivatives for biological activity studies. For instance, derivatives have been synthesized and tested for activities such as antibacterial, antioxidant, and anti-TB, showing remarkable activities in these areas (S.V et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-morpholin-4-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJFFFJUVXSVCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105315-95-5 | |
| Record name | 2-chloro-4-(morpholin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
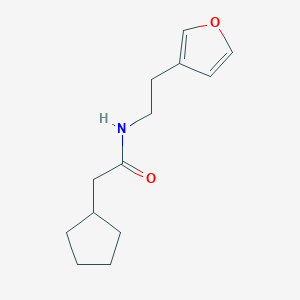

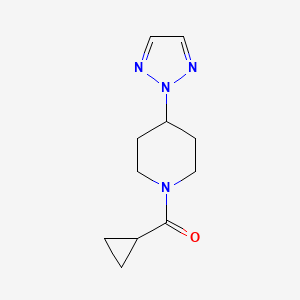
![tert-butyl3-oxohexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/no-structure.png)
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2684911.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-3-phenylsulfanylpropanamide](/img/structure/B2684912.png)
![7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one](/img/structure/B2684915.png)
![ethyl 2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2684916.png)
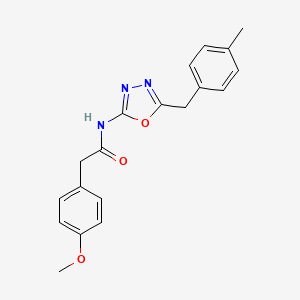
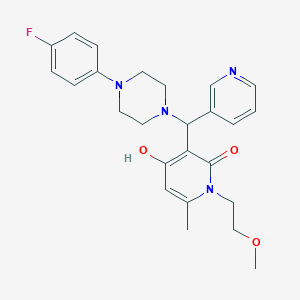

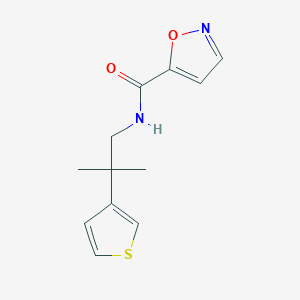
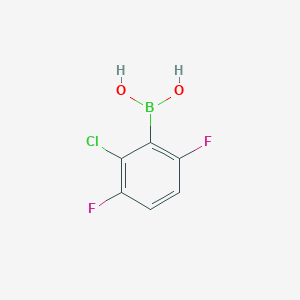
![N-([2,4'-bipyridin]-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2684926.png)
